molecular formula C20H35P B14185318 1-(Cyclohexylethynyl)-2,3,4,5-tetraethylphospholane CAS No. 918531-34-7

1-(Cyclohexylethynyl)-2,3,4,5-tetraethylphospholane

Cat. No.: B14185318
CAS No.: 918531-34-7
M. Wt: 306.5 g/mol
InChI Key: PZGPMWFRGZVTRH-UHFFFAOYSA-N
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Description

1-(Cyclohexylethynyl)-2,3,4,5-tetraethylphospholane is a unique organophosphorus compound characterized by its cyclohexylethynyl group attached to a tetraethylphospholane ring

Preparation Methods

The synthesis of 1-(Cyclohexylethynyl)-2,3,4,5-tetraethylphospholane typically involves the following steps:

    Formation of the Phospholane Ring: This step involves the cyclization of the precursor to form the tetraethylphospholane ring.

Common synthetic routes include:

    Grignard Reaction: Utilizing cyclohexylmagnesium bromide and ethynylphosphine derivatives under controlled conditions.

    Hydroamination: Employing catalysts to facilitate the addition of amines to alkynes, forming the desired phospholane structure.

Industrial production methods often involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Cyclohexylethynyl)-2,3,4,5-tetraethylphospholane undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate to form phosphine oxides.

    Reduction: Employing reducing agents such as lithium aluminum hydride to convert phosphine oxides back to phosphines.

    Substitution: Reacting with halogens or other electrophiles to replace hydrogen atoms on the cyclohexylethynyl group.

Common reagents and conditions:

    Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major products formed include phosphine oxides, reduced phosphines, and halogenated derivatives.

Scientific Research Applications

1-(Cyclohexylethynyl)-2,3,4,5-tetraethylphospholane has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which 1-(Cyclohexylethynyl)-2,3,4,5-tetraethylphospholane exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulating biochemical pathways by inhibiting or activating key enzymes.

For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

1-(Cyclohexylethynyl)-2,3,4,5-tetraethylphospholane can be compared with other similar compounds such as:

    Cyclohexylphosphines: Differ in the nature of the substituents on the phosphorus atom.

    Ethynylphosphines: Vary in the alkyl groups attached to the ethynyl moiety.

    Tetraethylphospholanes: Differ in the substituents on the phospholane ring.

The uniqueness of this compound lies in its specific combination of cyclohexylethynyl and tetraethylphospholane groups, which confer distinct chemical and biological properties.

Properties

CAS No.

918531-34-7

Molecular Formula

C20H35P

Molecular Weight

306.5 g/mol

IUPAC Name

1-(2-cyclohexylethynyl)-2,3,4,5-tetraethylphospholane

InChI

InChI=1S/C20H35P/c1-5-17-18(6-2)20(8-4)21(19(17)7-3)15-14-16-12-10-9-11-13-16/h16-20H,5-13H2,1-4H3

InChI Key

PZGPMWFRGZVTRH-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(P(C1CC)C#CC2CCCCC2)CC)CC

Origin of Product

United States

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